molecular formula C18H24N4O5 B6089978 N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B6089978
M. Wt: 376.4 g/mol
InChI Key: DLKJFCQEVVIHCX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a pyrazole ring, and a butanamide moiety

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-12-18(22(24)25)13(2)21(20-12)9-5-6-17(23)19-11-14-7-8-15(26-3)16(10-14)27-4/h7-8,10H,5-6,9,11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJFCQEVVIHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Benzyl Group: The 3,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, often using a benzyl halide derivative.

    Formation of the Butanamide Moiety: The final step involves the coupling of the pyrazole derivative with a butanoyl chloride or similar reagent to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The benzyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentanamide: Similar structure but with a longer carbon chain, potentially altering its physical and chemical properties.

Uniqueness

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the specific arrangement of functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.

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